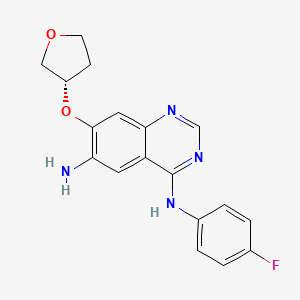
(R)-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (Linagliptin Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate, commonly known as Linagliptin Impurity, is a chemical compound used in the pharmaceutical industry. It is an impurity associated with Linagliptin, a drug used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). The presence of impurities in pharmaceutical compounds is critical to monitor as they can affect the safety and efficacy of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves multiple steps. The process typically starts with the preparation of the purine derivative, followed by the introduction of the piperidine ring and the tert-butyl carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
化学反応の分析
Types of Reactions
®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of Linagliptin.
Biology: The compound is studied for its biological activity and potential effects on cellular processes.
Medicine: Research is conducted to understand its pharmacokinetics and potential side effects in drug formulations.
Industry: It is used in the development and quality control of pharmaceutical products.
作用機序
The mechanism of action of ®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Linagliptin: The parent compound, used to treat type 2 diabetes.
Sitagliptin: Another DPP-4 inhibitor with a similar structure and function.
Vildagliptin: A related compound with comparable pharmacological effects.
Uniqueness
®-tert-Butyl (1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is unique due to its specific structure and the presence of the tert-butyl carbamate group. This structural feature may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
特性
IUPAC Name |
tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAHANUTPGOHKQ-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one (Ibrutinib Impurity)](/img/structure/B8236511.png)









![N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B8236580.png)

